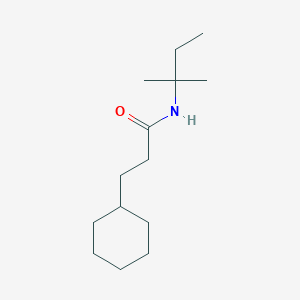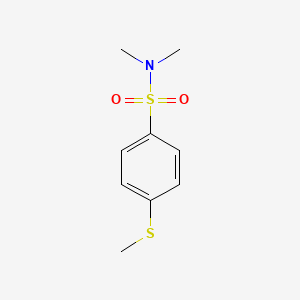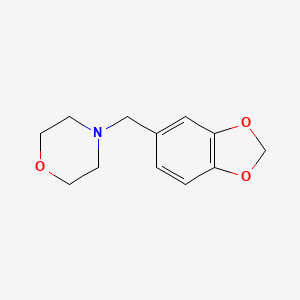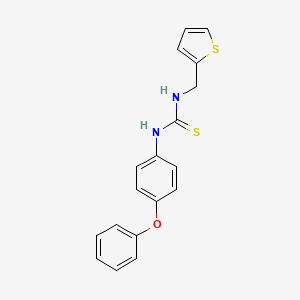
N-(3,4,5-trimethoxybenzyl)-2-pyrimidinamine
説明
N-(3,4,5-trimethoxybenzyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.12699141 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metal Complex Synthesis
N-(3,4,5-trimethoxybenzyl)-2-pyrimidinamine, commonly known as Trimethoprim, has been utilized in the synthesis of metal complexes. A study by Tella & Obaleye (2011) focused on Co(II) and Cd(II) complexes using Trimethoprim. These complexes displayed antiplasmodial activity against Plasmodium berghei, indicating potential in malaria research.
Structural Analysis and Hydrogen Bonding
Trimethoprim's crystal and molecular structure have been extensively studied. Koetzle & Williams (1976) conducted a neutron diffraction study to obtain a high-precision description of Trimethoprim's structure. This research contributes significantly to understanding its binding properties to receptors.
Cocrystallization Studies
Studies on cocrystallization of Trimethoprim with various compounds have been conducted. For instance, Ton & Egert (2015) explored the cocrystallization of Trimethoprim with glutarimide, revealing insights into the compound's structural characteristics and potential interactions.
Electrochemical Studies
The electrochemical properties of Trimethoprim have been investigated, as shown in a study by Vajtner & Lovreček (1986). This research offers insights into its reduction mechanisms, which could be relevant for various applications, including sensor development.
Environmental Impact and Transformation
The transformation of Trimethoprim during biological wastewater treatment has been studied by Yi, Barr, & Harper (2012). They identified metabolites related to Trimethoprim, providing valuable information about its environmental impact and degradation pathways.
Corrosion Inhibition
Interestingly, Trimethoprim has been investigated as a corrosion inhibitor for carbon steel in acidic environments. Samide (2013) found that Trimethoprim's adsorption onto metal surfaces could significantly reduce corrosion, demonstrating its potential in industrial applications.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of Trimethoprim and its derivatives have been a significant focus area. For example, Botta et al. (1992) synthesized and evaluated the activities of various derivatives, contributing to the development of new antimicrobial agents.
特性
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-7-10(8-12(19-2)13(11)20-3)9-17-14-15-5-4-6-16-14/h4-8H,9H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQVYKCSUNYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)



![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)



![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)
